5-bromo-1H-pyrazolo[3,4-b]pyridine

Kinase inhibition GSK-3α Anticancer

Select this 5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 1449693-24-6) for its unique C5-bromo reactivity balance—more stable than 5-iodo yet more reactive than 5-chloro, enabling high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions. Validated in kinase programs: derivatives achieve 0.800 nM IC50 against GSK-3α and serve as key intermediates for TRK inhibitors (e.g., Trk-IN-25). Procuring ≥98% purity ensures impurity-free SAR data and reliable screening library synthesis.

Molecular Formula C6H4BrN3
Molecular Weight 198.02
CAS No. 1449693-24-6
Cat. No. B3022150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-pyrazolo[3,4-b]pyridine
CAS1449693-24-6
Molecular FormulaC6H4BrN3
Molecular Weight198.02
Structural Identifiers
SMILESC1=C2C=NNC2=NC=C1Br
InChIInChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
InChIKeyBASYLPMLKGQZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS 1449693-24-6): A Privileged Heterocyclic Scaffold for Kinase Inhibitor Synthesis and Life Science Research


5-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS 1449693-24-6, also known as 5-bromo-7-azaindazole) is a heterocyclic building block characterized by a fused pyrazole-pyridine bicyclic core bearing a bromine atom at the 5-position [1]. With a molecular formula of C6H4BrN3 and a molecular weight of 198.02 g/mol, this compound exists as a pale yellow to white solid powder with a melting point range of 198–204°C . The pyrazolo[3,4-b]pyridine scaffold is widely recognized as a 'privileged structure' in medicinal chemistry, particularly for its versatility in targeting the ATP-binding pockets of various kinases, including TRK, JAK, BTK, CDK, and PIM family kinases [2]. The 5-bromo substituent serves as a strategic handle for further functionalization via cross-coupling reactions, making this compound a critical intermediate in the synthesis of both tool compounds and preclinical kinase inhibitor candidates .

Why Generic Halogenated Pyrazolopyridines Cannot Substitute for 5-Bromo-1H-pyrazolo[3,4-b]pyridine in Target-Oriented Synthesis and Screening Campaigns


Substituting 5-bromo-1H-pyrazolo[3,4-b]pyridine with other halogenated pyrazolo[3,4-b]pyridine analogs (e.g., 5-chloro, 5-fluoro, or 5-iodo derivatives) or regioisomers (e.g., 3-bromo or 4-bromo) is scientifically unsound without rigorous validation. The bromine atom at the C5 position provides a unique balance of reactivity for cross-coupling chemistry—sufficiently labile for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions, yet more stable and easier to handle than the corresponding 5-iodo analog, which can undergo unwanted dehalogenation side reactions [1]. Furthermore, structure-activity relationship (SAR) studies on pyrazolo[3,4-b]pyridine kinase inhibitors demonstrate that the nature and position of the halogen substituent profoundly influence target binding affinity and selectivity [2]. Even subtle modifications—such as replacing bromine with chlorine at the 5-position—can alter the compound's electronic profile and steric interactions within the ATP-binding pocket, potentially shifting potency by orders of magnitude or changing kinase selectivity profiles [3]. The evidence presented below quantifies these differentiation dimensions, establishing that 5-bromo-1H-pyrazolo[3,4-b]pyridine is not an interchangeable commodity but a precisely defined chemical tool with specific, verifiable advantages for scientific and industrial applications.

Quantitative Evidence Guide: Verifiable Differentiation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Relative to Its Closest Analogs


Derivative Potency Against GSK-3α: Nanomolar IC50 Achievable from 5-Bromo Scaffold

Derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine have demonstrated sub-nanomolar inhibitory activity against glycogen synthase kinase-3 alpha (GSK-3α). Specifically, the derivative N-[5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide exhibited an IC50 of 0.800 nM against human GSK-3α in a biochemical assay using 10 μM ATP [1]. In contrast, the 5-iodo analog (5-iodo-1H-pyrazolo[3,4-b]pyridine) has been reported to yield derivatives with IC50 values only in the low nanomolar range against TRK kinases, with no direct GSK-3α data available for comparison . While this is a cross-study comparable observation, the 0.800 nM potency demonstrates that the 5-bromo substitution pattern supports high-affinity interactions within the kinase ATP-binding pocket.

Kinase inhibition GSK-3α Anticancer Binding affinity

Synthetic Versatility: Validated as Key Intermediate in Clinical-Stage TRK Inhibitor Synthesis

5-Bromo-1H-pyrazolo[3,4-b]pyridine has been explicitly utilized as the starting material in the multi-step synthesis of Trk-IN-25, a pyrazolo[3,4-b]pyridine derivative that inhibits TrkA with an IC50 value indicative of nanomolar potency . The synthetic route involves sequential iodination of the 5-bromo group, NH protection, Buchwald-Hartwig coupling, and deprotection—demonstrating that the bromine atom serves as an effective handle for orthogonal functionalization without compromising the core scaffold integrity . In contrast, the 5-chloro analog (5-chloro-1H-pyrazolo[3,4-b]pyridine) is primarily documented as a reagent for preparing influenza virus replication inhibitors, with no comparable evidence of its use in advanced TRK inhibitor synthesis .

Organic synthesis Cross-coupling TRK inhibitors Building block

Commercial Availability with Verifiable High Purity: ≥99% (HPLC) Enables Reproducible Research

5-Bromo-1H-pyrazolo[3,4-b]pyridine is commercially available from reputable suppliers with certified purity of ≥99% (HPLC), ensuring minimal batch-to-batch variability and reducing the risk of confounding impurities in biological assays . While other halogenated pyrazolo[3,4-b]pyridines (e.g., 5-chloro and 5-fluoro analogs) are also available, their documented purity specifications are often lower (e.g., 95% or unspecified) . For instance, the 5-iodo analog is commonly supplied at 95% purity, which may introduce halogen exchange byproducts that complicate interpretation of kinase inhibition data .

Quality control Purity Reproducibility Procurement

Application Scenarios Where 5-Bromo-1H-pyrazolo[3,4-b]pyridine Provides the Strongest Scientific and Procurement Justification


Synthesis of High-Affinity GSK-3α or CDK2 Kinase Inhibitors for Anticancer Drug Discovery

As demonstrated by the 0.800 nM IC50 value achieved with a 5-bromo-1H-pyrazolo[3,4-b]pyridine derivative against GSK-3α [1], this compound is an optimal starting point for medicinal chemistry programs targeting glycogen synthase kinase-3 alpha or cyclin-dependent kinase 2 (CDK2). The sub-nanomolar potency attainable from this scaffold supports its use in hit-to-lead optimization campaigns where high target engagement is required. Researchers can confidently select this building block knowing that structurally related derivatives have already been validated in biochemical kinase assays with exceptional potency [1]. Procurement of 5-bromo-1H-pyrazolo[3,4-b]pyridine from vendors offering ≥99% purity further ensures that synthetic efforts are not confounded by halogenated impurities that could generate misleading SAR data .

Multi-Step Synthesis of TRK Inhibitors via Sequential Iodination and Cross-Coupling

For programs developing tropomyosin receptor kinase (TRK) inhibitors, 5-bromo-1H-pyrazolo[3,4-b]pyridine is a proven key intermediate. The synthetic route to Trk-IN-25 explicitly begins with this compound, leveraging the bromine atom for iodination followed by protection and Buchwald-Hartwig coupling to install diverse amine substituents . This validated pathway reduces synthetic risk and accelerates lead optimization compared to alternative halogenated scaffolds that lack published synthetic precedents for TRK inhibitor construction. Procurement of the 5-bromo building block thus represents a strategic investment in chemical matter with a defined route to biologically active kinase inhibitors.

High-Throughput Screening (HTS) Library Synthesis via Suzuki-Miyaura Diversification

The bromine atom at the C5 position of the pyrazolo[3,4-b]pyridine core is ideally suited for Suzuki-Miyaura cross-coupling with diverse boronic acids, enabling rapid generation of compound libraries for kinase inhibitor screening [2]. The balance of reactivity offered by the C5-bromo group—more robust than C5-iodo toward dehalogenation yet more reactive than C5-chloro—allows for high-yielding parallel synthesis under mild conditions [2]. When procuring building blocks for library synthesis, the 5-bromo derivative provides the optimal combination of coupling efficiency and handling stability, directly impacting the quality and diversity of screening collections.

Biochemical Assay Reagent for Kinase Profiling and Selectivity Studies

As a high-purity (≥98–99%) biochemical reagent, 5-bromo-1H-pyrazolo[3,4-b]pyridine is suitable for direct use in enzyme inhibition and receptor binding studies . Its well-characterized physical properties—including a defined melting point range (198–204°C) and validated storage conditions (0–8°C)—ensure consistent handling across experimental replicates . This compound serves as a reliable negative control or scaffold reference in kinase profiling panels, where the absence of confounding impurities is essential for accurate selectivity assessment. The availability of certificates of analysis (COA) from reputable suppliers provides additional quality assurance for publication-ready data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.